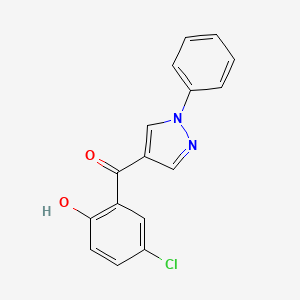
(5-Chloro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone
Overview
Description
“(5-Chloro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone” is a chemical compound with the molecular formula C16H11ClN2O2 and a molecular weight of 298.72 . It is also known as a heterocyclic building block .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was reconsidered. The preparation of this compound was investigated via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .Molecular Structure Analysis
The molecular structure of “(5-Chloro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone” can be represented by the SMILES stringClC1=CC(C(C2=CNN=C2)=O)=C(O)C=C1 .
Scientific Research Applications
Antioxidant Activity
The compound has been investigated for its antioxidant potential. Researchers synthesized a series of derivatives containing different substituents on the benzene ring. Among these, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrated remarkable antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid. Another derivative, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one , also exhibited high antioxidant potential .
Antimicrobial Properties
While specific studies on this compound are limited, its structural features suggest potential antimicrobial activity. Researchers have explored similar pyrazole derivatives for their antibacterial and antifungal effects. Further investigations could reveal its efficacy against specific pathogens .
Antileishmanial and Antimalarial Activity
Although not directly studied for these applications, the compound’s structural resemblance to other bioactive molecules warrants investigation. Computational studies have highlighted its binding affinity to specific protein targets, suggesting potential antiparasitic effects .
Heterocyclic Chemistry
The compound’s pyrazole moiety contributes to its heterocyclic nature. Researchers interested in designing novel heterocyclic compounds may find it valuable as a building block for drug discovery or material science .
Crystallography and Molecular Structures
The crystal structure of 1-(5-chloro-2-hydroxyphenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid has been studied. These investigations provide insights into hydrogen bonding patterns and intermolecular interactions, contributing to our understanding of molecular networks .
Synthetic Methodology
The synthesis of this compound involves several steps, including esterification and hydrazide formation. Researchers interested in organic synthesis can explore its preparation methods and potentially modify them for related compounds .
Safety and Hazards
The safety information available indicates that “(5-Chloro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone” may cause skin irritation (H317), serious eye irritation (H319), and is very toxic to aquatic life with long-lasting effects (H410) . It is recommended to avoid release to the environment (P273), wear protective gloves/eye protection (P280), and rinse cautiously with water for several minutes in case of eye contact (P305 + P351 + P338) .
properties
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-6-7-15(20)14(8-12)16(21)11-9-18-19(10-11)13-4-2-1-3-5-13/h1-10,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVRUKPQOSEFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350955 | |
| Record name | (5-Chloro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61466-46-4 | |
| Record name | (5-Chloro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-chloro-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



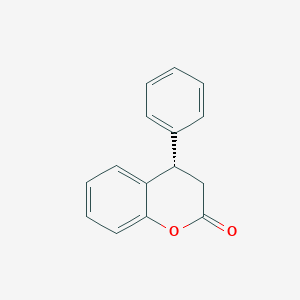
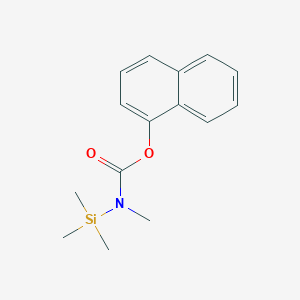
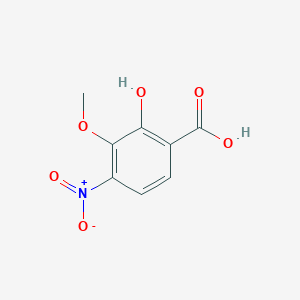
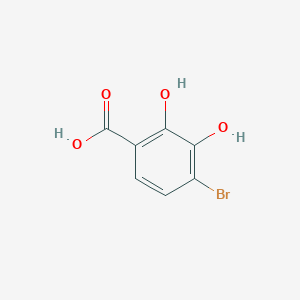
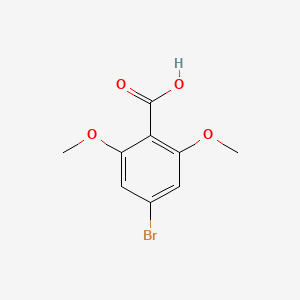
![Silane, [2-(dimethylphenylsilyl)ethyl]triethoxy-](/img/structure/B3054585.png)

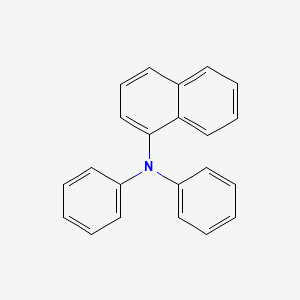


![Imidazo[1,5-a]pyridinium, 2-amino-, bromide](/img/structure/B3054593.png)


